molecular formula C22H16F2N2O2S2 B2746290 (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE CAS No. 866347-05-9

(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE

Cat. No.: B2746290
CAS No.: 866347-05-9
M. Wt: 442.5
InChI Key: HTLSDVJBLNYCSW-QURGRASLSA-N
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Description

(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is a complex organic compound characterized by the presence of fluorine atoms, a thioether linkage, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-fluorobenzyl thiol and 2-fluoroaniline. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the nitrile group yields primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of fluorine atoms and the sulfonyl group can influence the compound’s interaction with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and sulfonyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acrylonitrile derivatives with fluorine atoms and sulfonyl groups. Examples include:

  • (E)-3-((2-chlorobenzyl)thio)-3-((2-chlorophenyl)amino)-2-(phenylsulfonyl)acrylonitrile
  • (E)-3-((2-bromobenzyl)thio)-3-((2-bromophenyl)amino)-2-(phenylsulfonyl)acrylonitrile

Uniqueness

What sets (2E)-2-(BENZENESULFONYL)-3-[(2-FLUOROPHENYL)AMINO]-3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PROP-2-ENENITRILE apart is the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2-fluoroanilino)-3-[(2-fluorophenyl)methylsulfanyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O2S2/c23-18-11-5-4-8-16(18)15-29-22(26-20-13-7-6-12-19(20)24)21(14-25)30(27,28)17-9-2-1-3-10-17/h1-13,26H,15H2/b22-21+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLSDVJBLNYCSW-QURGRASLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2F)SCC3=CC=CC=C3F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC=C2F)/SCC3=CC=CC=C3F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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